molecular formula C10H7NO5 B13435965 8-Amino-2,5,7-trihydroxy-1,4-naphthalenedione

8-Amino-2,5,7-trihydroxy-1,4-naphthalenedione

Cat. No.: B13435965
M. Wt: 221.17 g/mol
InChI Key: GGZVNPWKYQUZKH-UHFFFAOYSA-N
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Description

8-Amino-2,5,7-trihydroxy-1,4-naphthalenedione (CAS: 479-05-0; molecular formula: C₁₀H₇NO₅) is a naphthoquinone derivative characterized by a hydroxylated and aminated aromatic core. Structurally, it features hydroxyl groups at positions 2, 5, and 7, and an amino group at position 8 of the naphthalenedione scaffold . This compound, also referred to as 8-amino-flaviolin, is implicated in biosynthetic pathways, such as furaquinocin production, where it acts as an early intermediate .

It is commercially available as a research chemical (e.g., TRC catalog number TRC-A010215-25MG) for studies in organic synthesis and biochemistry .

Properties

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

8-amino-4,5,7-trihydroxynaphthalene-1,2-dione

InChI

InChI=1S/C10H7NO5/c11-9-5(14)1-3(12)7-4(13)2-6(15)10(16)8(7)9/h1-2,12-14H,11H2

InChI Key

GGZVNPWKYQUZKH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=C1O)N)C(=O)C(=O)C=C2O)O

Origin of Product

United States

Preparation Methods

One of the most authoritative preparation routes for 8-amino-2,5,7-trihydroxy-1,4-naphthalenedione is its biosynthesis involving enzymatic amino group introduction at the C8 position of a naphthoquinone precursor.

  • Key Enzymatic Step: An aminotransferase enzyme catalyzes the transfer of an amino group onto the C8 carbon of the naphthoquinone core, specifically converting flaviolin (2,5,7-trihydroxy-1,4-naphthalenedione) into 8-amino-flaviolin (this compound).

  • Biosynthetic Pathway Context: This transformation is part of a divergent biosynthetic pathway leading to various flaviogeranin family compounds. The amino group addition is a "cryptic transamination" step, confirmed by heterologous expression systems containing genes encoding Type III polyketide synthase, monooxygenase, and aminotransferase.

  • Biological Implications: The amino substitution may serve self-protection roles for the producing organism or enhance enzymatic catalysis efficiency during further biosynthetic modifications.

Chemical Synthesis via Nucleophilic Substitution and Azide Reduction

Chemical synthetic strategies for amino-substituted naphthoquinones related to This compound often involve nucleophilic substitution of halogenated naphthoquinones followed by azide reduction.

  • Stepwise Reaction:

    • Halogenated Precursor: Starting from chloro- or bromonaphthazarin derivatives (chlorinated or brominated 1,4-naphthoquinones), nucleophilic substitution with sodium azide (NaN3) in dimethyl sulfoxide (DMSO) introduces an azido group at the halogen position.

    • Azide Reduction: Treatment with water generates hydrazoic acid in situ, which reduces the azido intermediate to the corresponding amino-naphthoquinone.

  • Reaction Conditions: The substitution is typically carried out with excess NaN3 in DMSO, followed by hydrolysis with water under acidic conditions to complete the reduction.

  • Yields and Products: This method yields amino-naphthoquinones in moderate to good yields and can be further converted into related compounds such as cristazarin and ethylmompain, which share structural similarities.

Synthetic Strategies Based on Microwave-Assisted Amination

Microwave-assisted synthesis has emerged as an efficient method for preparing amino-substituted naphthoquinones, including derivatives structurally analogous to This compound .

  • General Procedure:

    • Naphthoquinone substrates are reacted with amino acids or amines in aqueous ethanol mixtures, basified to pH 9–10 using bases such as triethylamine or potassium hydroxide.

    • Microwave irradiation at 110 °C and 250 W for 10–30 minutes accelerates the reaction, improving yields compared to room temperature or reflux methods.

  • Optimization Results:

    Reaction Condition Base Used Yield Range (%) Notes
    Room Temperature None Trace or none Very slow reaction
    Reflux None Trace or none Low conversion
    Room Temperature TEA or KOH 20–50 Moderate yield improvement
    Microwave Irradiation TEA or KOH 28–30 Best yields without base
    Microwave + Base TEA or KOH >30 Highest yields observed
  • Advantages: Microwave-assisted synthesis offers shorter reaction times, higher yields, and milder conditions, making it suitable for preparing amino-naphthoquinone derivatives.

Synthetic Routes Involving Click Chemistry and Azide-Alkyne Cycloaddition

Advanced synthetic methodologies have been developed to access amino-substituted naphthoquinones through click chemistry approaches:

  • Strategy A (Linear Synthesis):

    • Starting from 1,4-naphthoquinone and amino alcohols, the alcohol is tosylated, then displaced by azide ion to form azido-naphthoquinones.

    • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) then yields 2-amino-alkyl-1,4-naphthoquinone derivatives.

  • Strategy B (Convergent Synthesis):

    • Bromo-alkyl-phthalimides are substituted by azide, followed by CuAAC and deprotection to yield amino-triazole-naphthoquinones.

    • These intermediates react with 1,4-naphthoquinone to produce the final amino-substituted products.

  • Yields: Overall yields vary between 27% and 76% depending on the specific route and steps.

  • Significance: These strategies enable modular synthesis of diverse amino-naphthoquinone libraries for biological screening.

Summary Table of Preparation Methods for this compound

Preparation Method Key Reagents/Conditions Yield Range (%) Advantages References
Enzymatic Aminotransferase Biosynthesis Aminotransferase, Type III PKS, monooxygenase Not quantified High regioselectivity, biosynthetic relevance
Nucleophilic Substitution & Azide Reduction NaN3, DMSO, H2O Moderate Straightforward, moderate yields
Microwave-Assisted Amination Naphthoquinone, amino acids, TEA/KOH, microwave 20–50 Short reaction time, improved yields
Click Chemistry (CuAAC) Routes 1,4-Naphthoquinone, azides, alkynes, Cu catalyst 27–76 Modular, versatile, suitable for libraries

Chemical Reactions Analysis

Biosynthetic Reactions and Enzymatic Modifications

8-Amino-flaviolin serves as a key intermediate in microbial meroterpenoid biosynthesis. In Streptomyces species, an aminotransferase (e.g., Fur3 in furaquinocin biosynthesis) catalyzes the introduction of the C8 amino group to flaviolin (2,5,7-trihydroxy-1,4-naphthoquinone) via cryptic transamination . This reaction is essential for subsequent terpenoid coupling:

  • Methylation : The amino group undergoes methylation to form methoxy derivatives (e.g., flaviogeranin B1) .

  • Prenylation : A geranyl group is attached to the hydroxyl group at C2, forming compounds like flaviogeranin B2 .

Table 1: Key Biosynthetic Intermediates

IntermediateModificationEnzyme InvolvedProduct
FlaviolinNoneParent scaffold
8-Amino-flaviolinC8 transaminationFur3 aminotransferaseMeroterpenoid precursor
Flaviogeranin B1C8 methylationO-MethyltransferaseMethoxy derivative
Flaviogeranin B2C2 geranylationPrenyltransferasePrenylated meroterpenoid

Nucleophilic Substitution

The amino group at C8 participates in reactions with electrophilic agents:

  • Acetylation : Treatment with acetic anhydride yields 5-acetamido-8-hydroxy-1,4-naphthoquinone, enhancing stability while retaining bioactivity .

  • Thiolation : Reacts with arylthiols (e.g., 4-methoxybenzenethiol) under basic conditions to form thioether derivatives .

Table 2: Substitution Reactions

Reaction TypeReagentProductBiological Activity (EC₅₀/µM)
AcetylationAcetic anhydride5-Acetamido-8-hydroxy-1,4-NQMIC: 30–125 µg

Comparison with Similar Compounds

Electronic and Reactivity Profiles

  • Theoretical studies on similar amino-naphthoquinones (e.g., 2-benzylamino-1,4-naphthalenedione) reveal intramolecular hydrogen bonds stabilizing the structure, which may enhance interactions with biological targets .
  • Juglone and Shikonin : These compounds exhibit allosteric inhibition of Mycobacterium tuberculosis protein tyrosine phosphatase (Mt-PTPa), a mechanism distinct from conventional kinase inhibitors .
  • Plumbagin : Demonstrates dose-dependent cytotoxicity in prostate cancer cells via ROS generation and apoptosis induction .

Challenges and Opportunities

  • Solubility and Stability: The high polarity of this compound may limit bioavailability, necessitating formulation strategies (e.g., nanoemulsions) akin to plumbagin .
  • Mechanistic Insights: Further studies are needed to elucidate whether the amino group confers unique target selectivity or modulates toxicity profiles compared to hydroxylated analogs.

Biological Activity

8-Amino-2,5,7-trihydroxy-1,4-naphthalenedione (also known as 8-amino-flaviolin) is a naphthoquinone derivative that has garnered attention for its diverse biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by an amino group at the C8 position and multiple hydroxyl groups. This configuration is significant as it influences the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that 8-amino-flaviolin exhibits potent antimicrobial properties. For instance:

  • In vitro Studies : A study reported that 8-amino-flaviolin showed effective inhibition against various bacterial strains. The minimal inhibitory concentration (MIC) was found to be as low as 30 µg/ml against Staphylococcus aureus and other clinical isolates, indicating a strong bacteriostatic effect .
  • Comparative Analysis : In comparison to other naphthoquinone derivatives, 8-amino-flaviolin outperformed several compounds in terms of antibacterial activity. For example, its efficacy against S. aureus was significantly higher than that of related compounds like naphthazarin .

Anticancer Effects

The anticancer potential of 8-amino-flaviolin has also been explored:

  • Cytotoxicity Studies : In vitro studies on cancer cell lines revealed that 8-amino-flaviolin inhibited cell proliferation effectively. The compound exhibited an IC50 value ranging from 2.7 to 16.4 µM against various cancer cell lines, showcasing its potential as a chemotherapeutic agent .
  • Mechanistic Insights : The mechanism of action appears to involve the induction of apoptosis in cancer cells and the inhibition of key signaling pathways associated with tumor growth .

Anti-inflammatory Properties

The anti-inflammatory activity of 8-amino-flaviolin has been documented:

  • In Vivo Models : Research indicated that administration of the compound significantly reduced inflammation markers in animal models. The compound effectively decreased the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) in THP-1 cells .

Data Summary and Case Studies

Biological ActivityObserved EffectsReferences
AntimicrobialMIC = 30 µg/ml against S. aureus
AnticancerIC50 = 2.7–16.4 µM in cancer cells
Anti-inflammatoryReduced IL-1β production

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that 8-amino-flaviolin had a significant inhibitory effect on both gram-positive and gram-negative bacteria. The results underscored its potential for development into new antibiotic therapies .
  • Cancer Treatment Potential : In a preclinical trial involving human cancer cell lines, 8-amino-flaviolin was shown to induce apoptosis and inhibit proliferation effectively. This positions it as a candidate for further development in oncological therapies .
  • Inflammation Reduction : In an animal model of induced inflammation, treatment with 8-amino-flaviolin resulted in a marked decrease in inflammatory markers and improved recovery outcomes .

Q & A

Q. How can theoretical frameworks guide the exploration of structure-activity relationships (SAR) for amino-naphthoquinone derivatives?

  • Methodological Answer : Develop SAR models using quantum mechanical descriptors (e.g., HOMO-LUMO gaps, Mulliken charges) and multivariate regression. Validate against bioactivity data to prioritize synthetic targets. Conceptual DFT (e.g., Fukui indices) can predict reactive sites for functionalization .

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